molecular formula C15H18F3NO3 B12326433 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12326433
M. Wt: 317.30 g/mol
InChI Key: SOAOMTDOARIVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents such as sulfuryl fluoride (SO₂F₂) which mediates a dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions are mild and offer high efficiency with broad substrate scope and excellent functional group compatibility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput screening of solvent-reagent combinations to identify optimal conditions for esterification. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been identified as an optimal condition for Steglich-type esterification reactions .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Piperidinones: Compounds containing a piperidine ring with a ketone group, known for their biological activity.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure, used in drug design.

Uniqueness

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

benzyl 2-(trifluoromethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)22-11-13-8-4-5-9-19(13)14(20)21-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

SOAOMTDOARIVIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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